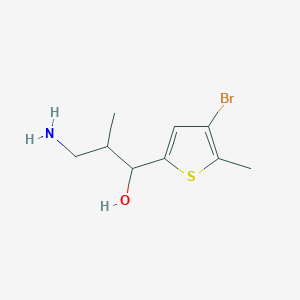
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C₈H₁₂BrNOS It is characterized by the presence of an amino group, a bromine atom, and a thiophene ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Mechanism of Action
The mechanism by which 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol
- 3-Amino-1-(4-chloro-5-methylthiophen-2-yl)-2-methylpropan-1-ol
- 3-Amino-1-(4-fluoro-5-methylthiophen-2-yl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen substitutions, such as chlorine or fluorine, which may exhibit different chemical behaviors and biological activities .
Biological Activity
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol, with the CAS number 1602541-11-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H14BrNOS, with a molecular weight of 264.18 g/mol. The compound features a thiophene ring substituted with bromine and methyl groups, which may influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1602541-11-6 |
| Molecular Formula | C9H14BrNOS |
| Molecular Weight | 264.18 g/mol |
Research indicates that compounds similar to 3-amino derivatives often interact with various biological targets such as receptors and enzymes. The presence of the amino group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. This suggests that 3-amino derivatives may also possess mood-enhancing properties.
- Anti-inflammatory Properties : Some research points to anti-inflammatory activities attributed to thiophene-containing compounds. This could imply that this compound may mitigate inflammatory responses.
- Neuroprotective Effects : The neuroprotective potential is another area of interest, particularly in the context of neurodegenerative diseases. Compounds that modulate neurotransmitter levels can help in protecting neuronal health.
Case Studies
A selection of studies highlights the biological activity of this compound:
- Study on Antidepressant Effects :
-
Anti-inflammatory Assessment :
- A recent study evaluated the anti-inflammatory properties of thiophene-based compounds using lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results indicated reduced levels of pro-inflammatory cytokines, supporting the hypothesis that 3-amino derivatives could have therapeutic applications in inflammatory conditions .
- Neuroprotective Study :
Properties
Molecular Formula |
C9H14BrNOS |
|---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
3-amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-5(4-11)9(12)8-3-7(10)6(2)13-8/h3,5,9,12H,4,11H2,1-2H3 |
InChI Key |
UROHYYQKQCMEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(C(C)CN)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















